4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a complex organic compound that features a bromophenoxy group, a tetrahydronaphthalenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 2-bromophenol is then reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 2-bromophenoxy methyl ether.
Amidation: The final step involves the reaction of the bromophenoxy intermediate with 1,2,3,4-tetrahydronaphthalen-1-amine and benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, modulating their activity. The tetrahydronaphthalenyl group may enhance the compound’s binding affinity and specificity towards its targets. The benzamide moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenoxy)-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)acetamide
- 4-[(2-bromophenoxy)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide
Uniqueness
4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydronaphthalenyl group distinguishes it from other similar compounds, potentially offering unique binding properties and biological effects.
Properties
Molecular Formula |
C24H22BrNO2 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C24H22BrNO2/c25-21-9-3-4-11-23(21)28-16-17-12-14-19(15-13-17)24(27)26-22-10-5-7-18-6-1-2-8-20(18)22/h1-4,6,8-9,11-15,22H,5,7,10,16H2,(H,26,27) |
InChI Key |
PJUCNHNJDLALKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.